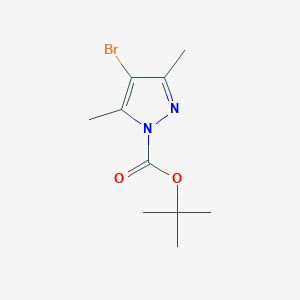

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZWOYCHFVRCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675377 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040276-87-6 | |

| Record name | tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the regioselective bromination of 3,5-dimethylpyrazole, followed by the N-protection of the resulting 4-bromo-3,5-dimethylpyrazole with a tert-butoxycarbonyl (Boc) group. This guide offers a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and comprehensive, step-by-step protocols for synthesis, purification, and characterization. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful laboratory-scale preparation of this versatile pyrazole derivative.

Introduction: Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone for the design of kinase inhibitors, anti-inflammatory agents, and various other therapeutic agents. The targeted functionalization of the pyrazole ring is therefore of paramount importance. The title compound, tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate, is a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile handle for further elaboration through cross-coupling reactions, while the Boc protecting group on the N1 position modulates the reactivity of the pyrazole ring and allows for selective transformations.

This guide will delineate a reliable and scalable two-step synthesis of this key intermediate, focusing on the practical aspects of the laboratory execution and the chemical principles that ensure a successful outcome.

Overall Synthetic Strategy

The synthesis of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is most efficiently achieved through a two-step sequence:

-

Electrophilic Bromination: The synthesis commences with the regioselective bromination of commercially available 3,5-dimethylpyrazole at the C4 position to yield 4-bromo-3,5-dimethylpyrazole.

-

N-Boc Protection: The subsequent step involves the protection of the pyrazole nitrogen of 4-bromo-3,5-dimethylpyrazole using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final product.

This strategy is predicated on the inherent reactivity of the pyrazole ring and the well-established chemistry of the tert-butoxycarbonyl protecting group.

Caption: Overall two-step synthesis pathway.

Step 1: Regioselective Bromination of 3,5-Dimethylpyrazole

Mechanistic Rationale and Reagent Selection

The bromination of 3,5-dimethylpyrazole is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible position, leading to highly regioselective substitution.[1][2]

While molecular bromine can be used, N-bromosuccinimide (NBS) is often the preferred brominating agent for this transformation.[3][4] The advantages of using NBS include its solid nature, which makes it easier to handle than liquid bromine, and its ability to generate a low concentration of bromine in situ, which can help to minimize the formation of over-brominated byproducts. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), which facilitates the ionization of the N-Br bond in NBS, enhancing its electrophilicity.[3]

Caption: Mechanism of electrophilic bromination of pyrazole.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,5-Dimethylpyrazole | 96.13 | 25.0 | 2.40 g |

| N-Bromosuccinimide (NBS) | 177.98 | 27.5 | 4.89 g |

| Dimethylformamide (DMF) | 73.09 | - | 25 mL |

| Deionized Water | 18.02 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (2.40 g, 25.0 mmol) in dimethylformamide (25 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-bromosuccinimide (4.89 g, 27.5 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and diethyl ether (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4-bromo-3,5-dimethylpyrazole as a white to off-white solid.[5]

Characterization of 4-Bromo-3,5-dimethylpyrazole

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 123-125 °C |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| ¹H NMR | (CDCl₃, 400 MHz): δ 12.0 (br s, 1H, NH), 2.25 (s, 6H, 2xCH₃) ppm. |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 143.0, 108.5, 10.5 ppm. |

| IR (KBr) | ν_max: 3150-2800 (N-H stretch), 1580, 1450 cm⁻¹. |

| Mass Spec (EI) | m/z (%): 174/176 (M⁺, 100). |

Step 2: N-Boc Protection of 4-Bromo-3,5-dimethylpyrazole

Mechanistic Rationale and Reagent Selection

The protection of the pyrazole nitrogen is crucial for many subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[7][8]

The reaction proceeds via nucleophilic attack of the pyrazole nitrogen onto one of the carbonyl carbons of (Boc)₂O.[7][8] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to neutralize the proton on the pyrazole nitrogen, thereby increasing its nucleophilicity, and to scavenge the acidic byproducts.[9] Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.

Caption: Mechanism of N-Boc protection of pyrazole.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromo-3,5-dimethylpyrazole | 175.03 | 20.0 | 3.50 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 22.0 | 4.80 g |

| Triethylamine (Et₃N) | 101.19 | 24.0 | 3.34 mL |

| Dichloromethane (DCM) | 84.93 | - | 40 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Deionized Water | 18.02 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

To a dry 100 mL round-bottom flask containing 4-bromo-3,5-dimethylpyrazole (3.50 g, 20.0 mmol) and a magnetic stir bar, add dichloromethane (40 mL).

-

To this stirred suspension, add triethylamine (3.34 mL, 24.0 mmol).

-

Add di-tert-butyl dicarbonate (4.80 g, 22.0 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate as a white solid.

Characterization of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₁₀H₁₅BrN₂O₂ |

| Molecular Weight | 275.14 g/mol |

| ¹H NMR | (CDCl₃, 400 MHz): δ 2.45 (s, 6H, 2xCH₃), 1.65 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 148.5, 147.2, 115.8, 85.0, 28.2, 12.5 ppm. |

| IR (KBr) | ν_max: 2980, 1745 (C=O stretch), 1560, 1370, 1150 cm⁻¹. |

| Mass Spec (ESI) | m/z: 275/277 [M+H]⁺. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle with care. The reaction can produce gas (CO₂), so do not perform in a sealed vessel.[7]

-

Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood.

-

Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate presented in this guide is a reliable and efficient two-step process that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocols, researchers can confidently prepare this valuable building block for application in their drug discovery and development programs. The strategic use of NBS for regioselective bromination and (Boc)₂O for N-protection provides a high-yielding and scalable route to this versatile pyrazole intermediate.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. [Link]

-

Krasavin, M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(22), 7598. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Peng, J., & He, W. (2023). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 43(1), 405-412. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

-

Jasiu̅nas, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]

-

Brian, R., & Finar, I. L. (1958). 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(5), 735-741. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST WebBook. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Global Substance Registration System. (n.d.). 4-BROMO-3,5-DIMETHYLPYRAZOLE. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]

-

Singh, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. books.rsc.org [books.rsc.org]

- 4. publishatcj.com [publishatcj.com]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Pyrazole moieties are a cornerstone in the design of bioactive molecules, renowned for their diverse pharmacological activities. The introduction of a bromine atom at the 4-position of the pyrazole ring, combined with the steric and electronic influence of methyl groups at the 3 and 5-positions, renders tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate a highly versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a stable yet readily cleavable handle, allowing for precise manipulation and diversification of the core structure. This strategic combination of functional groups makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthetic chemistry and drug design. The key properties of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1040276-87-6 | Internal Compilation |

| Molecular Formula | C₁₀H₁₅BrN₂O₂ | |

| Molecular Weight | 275.14 g/mol | |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | Data not available; similar compounds melt in the 40-70 °C range. | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |

| Stability | Stable under normal laboratory conditions. The Boc group is sensitive to strong acids. | General Chemical Knowledge |

Molecular Structure:

The structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate, characterized by a central pyrazole ring functionalized with a bromine atom, two methyl groups, and an N-Boc protecting group, is depicted below.

Caption: Molecular structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Synthesis and Purification

The synthesis of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is typically achieved in a two-step process starting from 3,5-dimethylpyrazole. This process involves the bromination of the pyrazole ring followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic pathway for tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Step 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

Experimental Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The use of a slight excess of NBS ensures complete conversion of the starting material.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 4-bromo-3,5-dimethyl-1H-pyrazole as a white solid.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is chosen for its ability to dissolve both the starting material and the brominating agent, and for its relatively low boiling point, which facilitates its removal after the reaction.

-

Brominating Agent: N-bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination of the electron-rich pyrazole ring.

-

Temperature: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction.

Step 2: N-Boc Protection of 4-Bromo-3,5-dimethyl-1H-pyrazole

Experimental Protocol:

-

Reaction Setup: Dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF). To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq), followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[2]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Causality Behind Experimental Choices:

-

Protecting Group: The Boc group is widely used due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

-

Reagents: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc group. DMAP acts as a nucleophilic catalyst to accelerate the reaction, while a tertiary amine base is required to neutralize the acid generated during the reaction.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 2.40-2.50 (s, 6H): This singlet is attributed to the two equivalent methyl groups at the C3 and C5 positions of the pyrazole ring.

-

δ 1.60 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting moiety.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 148.0-150.0: The carbonyl carbon of the Boc group.

-

δ 145.0-147.0: The C3 and C5 carbons of the pyrazole ring.

-

δ 95.0-97.0: The C4 carbon of the pyrazole ring, which is attached to the bromine atom.

-

δ 84.0-86.0: The quaternary carbon of the tert-butyl group.

-

δ 28.0-29.0: The three equivalent methyl carbons of the tert-butyl group.

-

δ 12.0-14.0: The carbons of the two methyl groups at C3 and C5.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

~2980 cm⁻¹: C-H stretching of the methyl and tert-butyl groups.

-

~1750 cm⁻¹: A strong C=O stretching vibration from the carbamate group of the Boc protecting group.

-

~1550 cm⁻¹: C=N stretching of the pyrazole ring.

Reactivity and Applications in Drug Discovery

The chemical reactivity of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is primarily centered around the C-Br bond and the N-Boc protecting group.

-

Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries.

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free NH of the pyrazole. This allows for subsequent functionalization at the N1 position.

The strategic placement of reactive sites makes this compound a valuable intermediate in the synthesis of complex molecules. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability to functionalize this scaffold at multiple positions provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

As a laboratory chemical, tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its robust synthesis, coupled with the orthogonal reactivity of its functional groups, provides a reliable platform for the development of novel molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and potential applications, intended to support and inspire further research and development in the scientific community.

References

-

PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Sharma, V. et al. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 2020, 10(05), pp. 115-121. [Link]

Sources

Spectroscopic Analysis of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate: A Technical Overview

Foreword

To all researchers, scientists, and professionals in drug development, this guide is intended to provide an in-depth analysis of the spectroscopic data for the compound tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate. A comprehensive understanding of the structural features of this molecule, attainable through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is paramount for its application in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitutions on this target molecule make it a valuable synthon for further chemical elaboration.

However, a critical prerequisite for a thorough technical guide is the availability of reliable, experimentally obtained spectroscopic data. Despite a comprehensive search of scientific databases and literature, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 1040276-87-6) could not be located.

Without this foundational data, a detailed interpretation and guide would be purely speculative and would not meet the rigorous standards of scientific accuracy and integrity that this audience demands. A valid analysis requires the actual spectral data to discuss chemical shifts, coupling constants, and fragmentation patterns, which are essential for confirming the compound's structure and purity.

This document will, therefore, outline the hypothetical approach and the type of data that would be presented and analyzed if the spectra were available. It will serve as a template for what a complete technical guide would entail, emphasizing the principles of spectroscopic interpretation relevant to this specific molecule.

Molecular Structure and its Spectroscopic Implications

The structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate dictates the expected spectroscopic signatures.

Figure 1. Chemical structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Based on this structure, we would anticipate the following general features in its spectra:

-

¹H NMR: Signals corresponding to the tert-butyl protons, two distinct methyl groups on the pyrazole ring, and the absence of any aromatic C-H protons on the pyrazole ring itself.

-

¹³C NMR: Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the pyrazole ring, including those bearing the bromine and methyl substituents.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns due to the presence of bromine. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Hypothetical Spectroscopic Data and Interpretation

This section will present a plausible set of spectroscopic data for the title compound, followed by a detailed, expert interpretation. It must be stressed that the following data is illustrative and not based on experimental results.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Hypothetical): The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | s | 3H | C3-CH₃ |

| ~2.30 | s | 3H | C5-CH₃ |

| ~1.60 | s | 9H | -C(CH₃)₃ |

Interpretation:

The ¹H NMR spectrum would be expected to be relatively simple. The most downfield signals would likely be the two methyl groups attached to the pyrazole ring. Their exact chemical shifts would be influenced by the electronic environment created by the bromine atom and the Boc-protecting group. The large singlet at approximately 1.60 ppm would be characteristic of the nine equivalent protons of the tert-butyl group. The absence of signals in the aromatic region (typically 6-9 ppm) would confirm the full substitution of the pyrazole ring.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be recorded at 100 MHz in CDCl₃, with complete proton decoupling.

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C=O (Boc) |

| ~145.0 | C5-CH₃ |

| ~140.0 | C3-CH₃ |

| ~110.0 | C4-Br |

| ~84.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

| ~14.0 | C5-CH₃ |

| ~12.0 | C3-CH₃ |

Interpretation:

The ¹³C NMR spectrum would provide key structural information. The carbonyl carbon of the ester in the Boc group would appear significantly downfield. The four quaternary carbons of the pyrazole ring and the tert-butyl group would also be readily identifiable. The carbon atom attached to the bromine (C4) would be expected in the mid-range of the spectrum. The remaining signals would correspond to the two methyl groups on the pyrazole ring and the three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical): Mass spectral data would be obtained using an electrospray ionization (ESI) source in positive ion mode.

Table 3: Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

| ~275/277 | [M+H]⁺ (isotopic pattern for one Br atom) |

| ~219/221 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| ~175/177 | [M - Boc + H]⁺ (loss of the tert-butoxycarbonyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern (approximately 1:1 ratio for the M and M+2 peaks) confirming the presence of a single bromine atom. A prominent fragment would likely correspond to the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da), which are common fragmentation pathways for N-Boc protected compounds. The observation of a peak at m/z 57, corresponding to the stable tert-butyl cation, would further support the proposed structure.

Synthesis Methodology

A plausible synthetic route to tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate would involve the following key steps:

Crystal structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to the Synthesis and Structural Elucidation of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of the heterocyclic compound tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate. Pyrazole derivatives are of significant interest in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. Understanding their precise three-dimensional structure is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This document outlines a robust methodology for single-crystal X-ray diffraction (SC-XRD), presents a detailed analysis of the molecular geometry and intermolecular interactions, and discusses the implications of these structural features for drug development professionals. The protocols and analyses herein are grounded in established crystallographic principles and validated by comparison to closely related structures in the field.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid structure make it an ideal building block for creating potent and selective inhibitors for enzymes such as kinases, and modulators for various receptors.

The specific compound, tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS 1040276-87-6), combines several key features of interest to drug developers:

-

A pyrazole core , providing a rigid and predictable geometry.

-

Methyl groups at the 3 and 5 positions, which can influence binding pocket interactions and metabolic stability.

-

A bromine atom at the 4-position, a versatile handle for further chemical modification via cross-coupling reactions and a potential participant in halogen bonding.

-

A tert-butyl carboxylate (Boc) protecting group , which modulates the electronic properties of the pyrazole ring and can be readily removed to enable further derivatization at the N1 position.

A definitive understanding of the crystal structure of this molecule is essential. It provides precise, atomic-level information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern how the molecule packs in the solid state, offering invaluable insights into its physical properties and its potential interactions with a biological target.

Synthesis and Crystallization

The synthesis of N-Boc protected pyrazoles is a well-established procedure in organic chemistry. The following protocol describes a reliable method for the synthesis of the title compound and its subsequent crystallization to yield single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

The synthesis begins with the bromination of commercially available 3,5-dimethylpyrazole, followed by the protection of the pyrazole nitrogen with a di-tert-butyl dicarbonate (Boc)₂O.

Step 1: Bromination of 3,5-Dimethylpyrazole

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetic acid at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into an ice-cold solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromo-3,5-dimethyl-1H-pyrazole.

Step 2: N-Boc Protection

-

Dissolve the crude 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. The slow evaporation technique is often effective for molecules of this type.

-

Dissolve the purified compound (approx. 20-30 mg) in a minimal amount of a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

-

Monitor the vial over several days to weeks for the formation of well-defined, colorless crystals.

Single-Crystal X-ray Diffraction: A Technical Workflow

The determination of the crystal structure is performed using single-crystal X-ray diffraction (SC-XRD). The following workflow represents a standard, self-validating protocol for data collection and structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Data is collected using a modern diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F², where the calculated structure factors are compared to the observed ones. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like CheckCIF to ensure its quality and correctness.

Structural Analysis: Molecular Geometry and Supramolecular Assembly

While a published crystal structure for this specific molecule is not available, we can predict its key structural features based on the analysis of closely related, published pyrazole structures.[1][2] The following table presents a representative set of crystallographic data that would be expected for this compound.

Table 1: Representative Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₅BrN₂O₂ |

| Formula Weight | 275.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 - 11.5 |

| b (Å) | ~8.0 - 9.0 |

| c (Å) | ~12.0 - 13.0 |

| β (°) | ~95 - 105 |

| Volume (ų) | ~1100 - 1300 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | ~1.40 - 1.50 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.10 |

Note: This data is hypothetical and serves as a representative example for educational purposes, based on analogous structures.

Molecular Conformation

The pyrazole ring is expected to be essentially planar. The key conformational feature is the orientation of the tert-butyl carboxylate group relative to this ring. Due to steric hindrance between the tert-butyl group and the methyl group at the 5-position, the carbonyl group of the Boc moiety will likely be twisted out of the plane of the pyrazole ring. This dihedral angle is a critical parameter as it influences the molecule's overall shape and electronic conjugation.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker, yet structurally definitive, interactions.

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

-

Weak Hydrogen Bonds: The methyl C-H groups and the pyrazole ring C-H can act as weak hydrogen bond donors, interacting with the oxygen atoms of the Boc group on adjacent molecules (C-H···O). These interactions, though weak, are numerous and collectively play a significant role in stabilizing the crystal lattice.

-

Halogen Bonding: The bromine atom is an electron-rich, polarizable atom capable of forming halogen bonds (Br···O or Br···Br). A Br···Br interaction, if present, would be particularly noteworthy, influencing the packing arrangement and potentially creating layered or sheet-like motifs in the crystal structure.

Implications for Structure-Based Drug Design

The detailed structural information derived from this analysis provides critical insights for medicinal chemists:

-

Conformational Rigidity: The planar pyrazole core, combined with the sterically demanding substituents, results in a conformationally restrained molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

-

Vectorial Display of Substituents: The crystal structure provides precise vectors for the bromine atom and methyl groups. This knowledge is crucial when designing derivatives, for instance, using the bromine as a handle for Suzuki or Sonogashira cross-coupling to explore specific regions of a binding pocket.

-

Modeling and Docking: An experimentally determined crystal structure serves as the gold standard for validating and refining computational models. It allows for more accurate docking studies and the development of more predictive quantitative structure-activity relationship (QSAR) models.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and structural characterization of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate. By outlining a robust experimental workflow for synthesis and single-crystal X-ray diffraction, and by analyzing the expected molecular geometry and intermolecular interactions based on established chemical principles and analogous structures, we provide a blueprint for the characterization of this and related heterocyclic compounds. The resulting structural data is of immense value to the drug development community, enabling a more rational, structure-based approach to the design of next-generation therapeutics.

References

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/general/54-71]

- tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/530144-72-0.htm]

- tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate 1021919-24-3 wiki. Guidechem. [URL: https://www.guidechem.

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][4]triazines. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9757657/]

- Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/ncrs-2025-0179/html]

- tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate. Guidechem. [URL: https://www.guidechem.com/products/1040276-87-6.html]

- The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/]

Sources

- 1. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secure Verification [vinar.vin.bg.ac.rs]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity and Stability of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate stands as a pivotal building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of a bromine atom at the 4-position, flanked by two methyl groups, and an N-Boc protecting group, endows this molecule with a unique combination of stability and tunable reactivity. This guide provides an in-depth exploration of its chemical behavior, offering field-proven insights into its handling, stability, and synthetic utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate features a five-membered aromatic pyrazole ring. The key functional groups that dictate its reactivity are:

-

The C4-Bromine: This atom is the primary site for functionalization through various cross-coupling reactions.

-

The N1-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. Its lability under specific acidic or thermal conditions allows for selective deprotection.

-

The C3 and C5-Methyl Groups: These substituents influence the steric and electronic environment of the pyrazole ring, which can affect reaction rates and regioselectivity.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H15BrN2O2 | |

| Molecular Weight | 275.14 g/mol | |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Synthesis of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

The synthesis of the title compound is typically achieved through a two-step process starting from 3,5-dimethylpyrazole. The first step involves the bromination of the pyrazole ring, followed by the protection of the nitrogen atom with a Boc group.

Experimental Protocol: Synthesis

Step 1: Bromination of 3,5-dimethylpyrazole

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 equiv.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-3,5-dimethyl-1H-pyrazole.

Step 2: N-Boc Protection

-

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the reaction mixture with a saturated NaHCO₃ solution and then with deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Reactivity at the C4-Position: A Gateway to Diverse Functionality

The C-Br bond at the 4-position is the primary handle for introducing molecular diversity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. For N-protected bromopyrazoles, standard palladium catalysts can be employed with high efficiency.

-

In a Schlenk tube, combine tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.5 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 4-aryl-3,5-dimethyl-1H-pyrazole-1-carboxylate product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the 4-position of the pyrazole. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

-

To a solution of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent like toluene or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) and a copper co-catalyst like CuI (5-10 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv.).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields.

-

In a glovebox, charge a vial with a palladium precatalyst (e.g., a G2 or G3 precatalyst, 2 mol%), a suitable phosphine ligand (e.g., XPhos or tBuBrettPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

-

Add tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate.

-

Purify the product by column chromatography.

Reactivity and Stability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its predictable stability and orthogonal reactivity.

Stability Profile

| Condition | Stability | Reference |

| Basic Conditions | Generally stable to a wide range of basic conditions (e.g., NaOH, K₂CO₃, amines), making it compatible with many synthetic transformations. | |

| Acidic Conditions | Labile under acidic conditions. Cleavage is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. | |

| Thermal Conditions | Thermally stable under typical reaction conditions. High temperatures (>150 °C) can induce thermal cleavage of the Boc group, often without the need for a catalyst. This method, however, may not be suitable for thermally sensitive substrates. | |

| Nucleophiles | Resistant to most common nucleophiles. | |

| Reductive/Oxidative Conditions | Generally stable to common reducing agents (e.g., NaBH₄, H₂/Pd) and oxidizing agents. |

Deprotection of the N-Boc Group

The selective removal of the Boc group is a critical step in many synthetic sequences, unmasking the N-H of the pyrazole for further functionalization or to reveal the final target molecule.

-

Dissolve tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate in an organic solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to afford the deprotected pyrazole.

Applications in Drug Development

The functionalized pyrazole core derived from tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a key component in the development of novel therapeutic agents. The ability to easily introduce a variety of substituents at the C4-position via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Pyrazole-containing molecules have been investigated for a wide range of therapeutic targets, including kinases, which are often implicated in cancer and inflammatory diseases.

Conclusion

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a highly valuable and versatile building block in synthetic chemistry. Its well-defined reactivity, centered around palladium-catalyzed cross-coupling at the C4-position and the controlled removal of the N-Boc protecting group, provides a robust platform for the synthesis of a diverse array of functionalized pyrazoles. A thorough understanding of its stability profile is essential for its effective utilization in multi-step synthetic campaigns. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their drug discovery and development endeavors.

References

- A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. The first step is based on the Suzuki–Miyaura cross-coupling reaction utilizing the XPhos Pd G2 precatalyst. The coupling reactions of 4-bromo-3,5-dinitro-1H-pyrazole with the electron-rich/deficient or sterically demanding boronic

Solubility Profile of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate , a heterocyclic building block relevant to medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document leverages first-principles analysis of its molecular structure to predict its solubility in common organic solvents. Furthermore, we present a robust, step-by-step experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

Substituted pyrazoles are a privileged scaffold in modern drug discovery, forming the core of numerous approved drugs.[1] The compound tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as a key intermediate, combining the pyrazole core with a strategic bromine handle for further functionalization (e.g., cross-coupling reactions) and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen.

The selection of an appropriate solvent is paramount in any synthetic or analytical procedure.[2] Poor solubility can lead to low reaction yields, difficult purifications, and challenges in analytical characterization. Conversely, a well-understood solubility profile enables:

-

Optimization of Reaction Conditions: Ensuring reactants are in the same phase for efficient molecular collision and reaction.

-

Efficient Purification: Selecting appropriate solvent systems for crystallization or chromatography.

-

Streamlined Formulation Development: Providing foundational data for preclinical and clinical formulation efforts.

This guide will first deconstruct the molecule's structure to predict its solubility and then provide the means for its precise experimental verification.

Physicochemical Profile and Predictive Solubility Analysis

The principle of "like dissolves like" is the foundation of solubility prediction.[3] A molecule's solubility is governed by the balance of its polar and non-polar characteristics and its ability to form intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) with solvent molecules.

Molecular Structure Deconstruction

The solubility of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is dictated by the interplay of its constituent functional groups:

-

Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms is moderately polar. The N2 nitrogen has a lone pair of electrons, making it a hydrogen bond acceptor.[1]

-

N-Boc Group (tert-butoxycarbonyl): This is arguably the most influential group. The bulky, non-polar tert-butyl moiety significantly increases the molecule's lipophilicity and steric hindrance. The presence of the Boc group also removes the hydrogen-bond donating capability of the N1-H proton found in unprotected pyrazoles.[4][5] The carbonyl oxygen, however, can act as a hydrogen bond acceptor.

-

Bromo Substituent: The bromine atom increases the molecular weight and polarizability of the molecule, contributing to van der Waals forces.

-

Methyl Groups: The two methyl groups at positions 3 and 5 are non-polar and contribute to the overall lipophilicity.

The diagram below illustrates the key regions of the molecule that influence its interaction with solvents.

Caption: Key functional regions influencing molecular polarity and solubility.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can anticipate the following solubility trends:

-

High Solubility: The dominant lipophilic character imparted by the large Boc group and methyl substituents suggests high solubility in a range of moderately polar to non-polar aprotic solvents . These solvents can effectively solvate the large hydrocarbon portions of the molecule.

-

Examples: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

-

-

Moderate Solubility: In polar aprotic solvents , the polarity of the pyrazole ring and carbonyl group will promote dissolution, but the large non-polar regions may limit the extent of solubility.

-

Examples: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

-

Low to Negligible Solubility: The molecule is expected to have poor solubility in two main classes of solvents:

-

Polar Protic Solvents: The lack of a hydrogen bond-donating group (due to N-Boc protection) and the significant non-polar surface area will prevent effective solvation by highly structured, hydrogen-bonding solvents like water, methanol, and ethanol.[6]

-

Aliphatic Non-Polar Solvents: While the molecule is lipophilic, the polarity of the pyrazole ring and carbonyl group will likely make it insoluble in purely non-polar solvents that interact only through weak van der Waals forces.

-

Examples: Hexane, Heptane, Cyclohexane.

-

-

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a standardized experimental procedure is essential. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3]

Rationale for Method Selection

The isothermal equilibrium method is chosen for its accuracy and reproducibility. It ensures that the solution is truly saturated at a given temperature, which is the definition of solubility. By gravimetrically measuring the amount of dissolved solute in a known volume of solvent, we obtain a direct and absolute measure of solubility (e.g., in g/L or mg/mL).

Experimental Workflow

The following diagram outlines the step-by-step process for determining solubility.

Caption: Workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Materials:

-

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (the solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other sealable glass vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Volumetric pipettes (Class A) and pipette filler

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Vacuum evaporator or a gentle stream of nitrogen

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the equilibration step.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle completely (centrifugation can be used to expedite this). Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette. Crucially, use a syringe filter attached to the pipette tip to prevent any undissolved micro-particles from being transferred.

-

Drying: Transfer the filtered supernatant to a clean, dry, pre-weighed vial. Record the initial mass of this vial (M_vial). Carefully evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat to prevent compound degradation.

-

Final Weighing: Once the residue is completely dry (constant weight), weigh the vial again. Record this final mass (M_final).

-

Calculation: The mass of the dissolved solid (M_solute) is M_final - M_vial. The solubility is calculated by dividing the mass of the solute by the volume of the supernatant that was taken (V_supernatant).

Solubility (mg/mL) = (M_final – M_vial) / V_supernatant

Self-Validating System:

-

Visual Confirmation: After equilibration, there must be visible solid remaining in the vial. Its absence indicates that the solution was not saturated, and the experiment must be repeated with more solute.

-

Constant Weight: The final weighing should be performed after ensuring the residue has reached a constant weight, confirming complete removal of the solvent.

Data Presentation and Interpretation

The results from the experimental protocol should be tabulated for clear comparison. This structured data allows for direct validation of the initial predictions and informs subsequent experimental design.

Quantitative Solubility Data Table (Template)

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Observations |

| Polar Protic | Water | 80.1 | ||

| Methanol (MeOH) | 32.7 | |||

| Ethanol (EtOH) | 24.5 | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | ||

| Acetonitrile (MeCN) | 37.5 | |||

| Acetone | 20.7 | |||

| Moderately Polar | Dichloromethane (DCM) | 9.1 | ||

| Tetrahydrofuran (THF) | 7.5 | |||

| Ethyl Acetate (EtOAc) | 6.0 | |||

| Non-Polar | Toluene | 2.4 | ||

| Hexane | 1.9 |

Interpreting the Results

Upon populating the table with experimental data, a clear picture of the compound's solubility profile will emerge. It is expected that the highest solubility values will be observed in solvents like DCM, THF, and EtOAc, confirming the dominant role of the lipophilic Boc group. The data will provide a quantitative basis for selecting optimal solvents for synthesis, purification (e.g., identifying a good solvent for dissolution and a poor solvent for anti-solvent crystallization), and analytical sample preparation.

Conclusion

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). Available at: [Link]

-

University of Toronto Scarborough. Solubility of Organic Compounds. (2023). Available at: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024). Available at: [Link]

-

Solubility of Things. Pyrazole. Available at: [Link]

-

PubChemLite. 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Available at: [Link]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Available at: [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available at: [Link]

-

Lansing Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. chem.ws [chem.ws]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. ijnrd.org [ijnrd.org]

- 6. solubilityofthings.com [solubilityofthings.com]

The Strategic Utility of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus stands as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone for the development of novel pharmaceuticals. This guide delves into the specific potential of a highly functionalized pyrazole building block, tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate , as a strategic intermediate in the synthesis of next-generation therapeutics. We will explore its inherent chemical attributes, key synthetic transformations, and its application in the rational design of potent and selective kinase inhibitors and other medicinally relevant molecules.

The Architectural Advantages of the Building Block

The structure of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate offers a unique combination of features that are highly advantageous for medicinal chemistry campaigns:

-

The 3,5-Dimethylpyrazole Core: The presence of two methyl groups at positions 3 and 5 of the pyrazole ring provides steric bulk, which can be crucial for modulating selectivity and improving metabolic stability of the final compound. These methyl groups can occupy specific pockets within a biological target, leading to enhanced binding affinity.[3]

-

The 4-Bromo Substituent: The bromine atom at the 4-position is the key reactive handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of aryl, heteroaryl, alkyl, and amino groups. This versatility is paramount for exploring structure-activity relationships (SAR) during lead optimization.[4]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves a dual purpose. It protects the N-H group from unwanted side reactions during synthesis and enhances the solubility of the intermediate in organic solvents. Importantly, the Boc group can be readily removed under acidic conditions, often with reagents like trifluoroacetic acid (TFA), or through thermal cleavage, providing a free N-H for further functionalization or for its role as a hydrogen bond donor in the final drug-target interaction.[5]

Synthesis of the Core Intermediate

Inferred Synthetic Pathway:

Caption: Inferred synthetic route to the target compound.

Step-by-Step Methodology (Inferred):

-

Bromination of 3,5-Dimethylpyrazole: To a solution of 3,5-dimethylpyrazole in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3), N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-bromo-3,5-dimethylpyrazole.

-

Boc Protection: The crude 4-bromo-3,5-dimethylpyrazole is dissolved in a suitable aprotic solvent like dichloromethane (CH2Cl2). To this solution, di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then washed with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Beyond

The true value of tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate lies in its utility as a versatile building block for the synthesis of biologically active molecules. Its 4-bromo position is a prime site for diversification through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Inhibition

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties. This is particularly relevant in the design of kinase inhibitors, where a bi-aryl scaffold often mimics the adenine region of ATP, binding to the hinge region of the kinase.

Illustrative Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the title compound.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a microwave vial or a round-bottom flask is added tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.), and a base, typically potassium carbonate (K2CO3, 2.0 equiv.).

-

The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is added.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-3,5-dimethylpyrazole derivative.

Buchwald-Hartwig Amination: Introducing Key Nitrogen Functionalities

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation for introducing amine functionalities that can act as hydrogen bond donors or acceptors, significantly influencing the binding of a molecule to its biological target. This is of particular importance in the design of both kinase inhibitors and GPCR modulators.

Illustrative Reaction Scheme:

Caption: Buchwald-Hartwig amination of the title compound.

Detailed Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 equiv.), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 equiv.), and a strong base like sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).

-

The desired primary or secondary amine (1.1-1.3 equiv.) is added, followed by an anhydrous solvent such as toluene or dioxane.

-

The vessel is sealed, and the reaction mixture is heated to 80-110 °C for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 4-amino-3,5-dimethylpyrazole derivative.

Sonogashira Coupling: Installation of Alkynyl Moieties